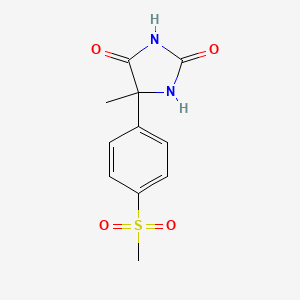

5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4S/c1-11(9(14)12-10(15)13-11)7-3-5-8(6-4-7)18(2,16)17/h3-6H,1-2H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCYMBAGHCOXEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-methanesulfonylphenyl derivatives with imidazolidine-2,4-dione under specific conditions. One common method includes the use of hydrogen peroxide and acetic acid as reagents, with the reaction being carried out under microwave activation at 55°C for 1.5 hours . This method ensures high selectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through crystallization and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the sulfone group back to the sulfide form.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid under microwave activation.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:

Biology: Investigated for its potential as an enzyme inhibitor, affecting specific biological pathways.

Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as reduced inflammation and pain .

Comparison with Similar Compounds

Electronic and Solubility Properties

- Methanesulfonyl vs. Fluorophenyl Groups : The methanesulfonyl group in the target compound confers greater polarity and hydrogen-bonding capacity compared to the fluorophenyl group in 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione. This enhances solubility in polar solvents and may improve binding to hydrophilic enzyme active sites .

- Sulfonyl Derivatives : Both 1-(4-chlorophenylsulfonyl) and the target compound exhibit distinct crystal packing due to sulfonyl group interactions. The former forms N–H···O hydrogen bonds and halogen contacts (Cl···F, F···F), while the methanesulfonyl group may favor stronger dipole-dipole interactions .

Biological Activity

5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione is a compound of significant interest due to its biological activity, particularly in the context of antimycobacterial properties and potential therapeutic applications. This article provides a detailed overview of the compound's biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C11H12N2O4S

- Molecular Weight : 268.29 g/mol

- IUPAC Name : this compound

This structure incorporates a methanesulfonyl group attached to a phenyl ring, which contributes to its biological activity.

Antimycobacterial Activity

Recent studies have highlighted the compound's role as a potent inhibitor of DprE1 (Decaprenylphosphoryl-arabinose), an enzyme critical for the biosynthesis of mycobacterial cell walls. The inhibition of DprE1 disrupts the formation of lipoarabinomannan and peptidoglycan components essential for Mycobacterium tuberculosis survival.

- Inhibition Mechanism : The compound acts as a covalent inhibitor, binding irreversibly to DprE1, leading to significant reductions in enzymatic activity. This mechanism has been validated through various biochemical assays.

Antitumor Activity

In addition to its antimycobacterial properties, this compound has shown potential antitumor activity. In vitro studies demonstrated its effectiveness against several human cancer cell lines.

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 (Lung) | 6.75 | 2D Cell Culture |

| HCC827 (Lung) | 6.26 | 2D Cell Culture |

| NCI-H358 (Lung) | 6.48 | 2D Cell Culture |

These results indicate that the compound can inhibit cell proliferation effectively while maintaining lower toxicity levels against normal cells.

Study 1: DprE1 Inhibition

A study published in Antimicrobial Agents and Chemotherapy reported that analogs of the compound exhibited varying degrees of DprE1 inhibition. The most potent analog led to a 40-fold decrease in enzymatic activity compared to controls, demonstrating its potential as a lead compound for developing new antimycobacterial agents .

Study 2: Anticancer Properties

In another investigation focusing on lung cancer cell lines, the compound was tested using MTS cytotoxicity assays. The findings revealed that compounds with similar structures showed promising antitumor effects, particularly in two-dimensional cultures compared to three-dimensional cultures . This suggests that while effective in vitro, further optimization may be required for clinical applications.

Safety and Toxicity Profile

The safety profile of this compound has been assessed through cytotoxicity assays on healthy cell lines. Results indicated that while the compound exhibits significant biological activity against cancer cells, it also affects normal lung fibroblasts (MRC-5), necessitating careful consideration in therapeutic applications .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione?

- Methodological Answer: The synthesis typically involves sulfonylation of the imidazolidine-2,4-dione core. For example, a precursor like 5-methylimidazolidine-2,4-dione is reacted with 4-methanesulfonylphenyl sulfonyl chloride in dichloromethane (CH₂Cl₂) using triethylamine as a base and a catalytic amount of DMAP (4-dimethylaminopyridine). Reaction progress is monitored via TLC, followed by extraction with dilute HCl and purification via recrystallization or column chromatography . Key considerations include controlling stoichiometry and reaction time to avoid over-sulfonylation.

Q. What spectroscopic and chromatographic techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer:

- 1H/13C NMR : To confirm substitution patterns and assess stereochemistry. For instance, the methanesulfonyl group’s singlet (~δ 3.0–3.5 ppm) and aromatic protons (δ 7.5–8.0 ppm) are critical markers .

- UPLC-MS : For molecular weight confirmation (e.g., [M+H]+ ion) and purity assessment (>95% by peak integration).

- X-ray crystallography : To resolve crystal packing and confirm stereochemical assignments .

Q. How does the methanesulfonyl group influence the compound’s reactivity during synthesis?

- Methodological Answer: The methanesulfonyl (Ms) group is electron-withdrawing , which stabilizes intermediates via resonance but may reduce nucleophilicity at adjacent positions. Comparative studies with analogs (e.g., 4-fluorophenyl derivatives) show slower reaction kinetics in sulfonylation due to steric hindrance and electronic effects .

Q. What are the key considerations for designing crystallization protocols to obtain high-quality single crystals?

- Methodological Answer: Use slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) at 4°C. Monitor supersaturation to avoid amorphous precipitates. For imidazolidine-dione derivatives, intermolecular hydrogen bonds (N–H⋯O) and π-π stacking between aromatic rings often drive crystal nucleation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Methodological Answer: Reaction path search algorithms (e.g., artificial force-induced reaction method) and density functional theory (DFT) calculations can predict transition states and energy barriers. For example, ICReDD’s workflow combines quantum chemical calculations with experimental feedback to identify optimal catalysts (e.g., DMAP vs. pyridine) and solvent systems (CH₂Cl₂ vs. THF) .

Q. How can contradictions between crystallographic and spectroscopic data be resolved when analyzing molecular conformations?

- Methodological Answer:

- Dynamic effects : Solution-state NMR may show conformational flexibility (e.g., ring puckering), whereas X-ray data reflect static solid-state conformations.

- Torsional angle analysis : Compare DFT-optimized gas-phase structures with crystallographic dihedral angles to identify steric or electronic constraints .

Q. What strategies elucidate intermolecular interactions in crystalline forms, and how do these affect physicochemical properties?

- Methodological Answer:

- Hirshfeld surface analysis : Quantifies interactions like C–H⋯O (methanesulfonyl), N–H⋯O (imidazolidine-dione), and halogen contacts (if present).

- Thermogravimetric analysis (TGA) : Correlates interaction strength (e.g., hydrogen bonds) with thermal stability. For example, strong N–H⋯O networks increase melting points .

Q. What mechanistic insights explain the methanesulfonylphenyl moiety’s role in biological activity (e.g., enzyme inhibition)?

- Methodological Answer:

- Molecular docking : The Ms group’s sulfonyl oxygen may form hydrogen bonds with active-site residues (e.g., aldose reductase’s Tyr48).

- SAR studies : Replace Ms with bulkier groups (e.g., tosyl) to assess steric effects on IC50 values. Competitive inhibition assays (e.g., vs. sorbinil) quantify potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.